
2-Bromo-4-fluoro-5-methylaniline
Vue d'ensemble
Description
2-Bromo-4-fluoro-5-methylaniline (2BFMA) is an important chemical compound that has been used in a variety of scientific research applications. It is a halogenated aniline derivative, a type of aromatic amine, which is composed of a benzene ring with an amino group attached. This compound has been studied extensively due to its unique properties, which make it a useful tool in a variety of research fields.
Applications De Recherche Scientifique
Metabolic Pathways and Toxicity
Metabolism in Rat Liver : 2-Bromo-4-fluoro-5-methylaniline undergoes metabolic reactions in rat liver microsomes. Major metabolites identified include benzyl alcohols, halogenated N-(4'-aminobenzyl)-4-methylanilines, and azoxy derivatives. The type of halogen substituent significantly influences the rate of metabolism, with 2-bromo-4-methylaniline showing a distinctive metabolic pattern (Boeren et al., 1992).
Toxicity Assessment in Earthworms : In a study on earthworms (Eisenia veneta), exposure to 2-fluoro-4-methylaniline (a related compound) indicated potential biomarkers for xenobiotic toxicity. This can be relevant for understanding the ecological impact of such compounds (Bundy et al., 2002).
Chemical Synthesis and Reactions
Synthesis of Derivatives : A study explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, highlighting the versatility of 2-bromo-4-methylaniline in forming various compounds with potential applications in materials science (Rizwan et al., 2021).
Anodic Decomposition Pathways : Research on the anodic decomposition of substituted p-bromoanilines, including 2,4-dibromo-6-methylaniline, a related compound, provides insight into the electrochemical properties and potential applications in electro-organic synthesis (Arias et al., 1990).
Biological Interactions and Applications
Reactions with Hemoglobin : A study on the reaction of 4-halogeno-N,N-dimethylaniline-N-Oxide with hemoglobin, including compounds structurally similar to this compound, provides insights into potential biochemical interactions and implications for biological systems (Renner, 2004).
Antiviral Nucleosides Synthesis : Research into the synthesis of 5-substituted 1-(2-deoxy-2-halogeno-beta-D-arabinofuranosyl)cytosines and uracils, including 2'-halogeno analogs, may provide a foundation for understanding the potential of this compound in medicinal chemistry, especially in antiviral applications (Watanabe et al., 1983).
Mécanisme D'action
Target of Action
2-Bromo-4-fluoro-5-methylaniline is a type of aniline compound
Mode of Action
Anilines typically interact with their targets through nucleophilic substitution reactions . The bromine and fluorine substituents on the aromatic ring can potentially enhance the reactivity of the compound .
Biochemical Pathways
Anilines are known to participate in various biochemical reactions, including cross-coupling reactions on the bromide substituent, nucleophilic substitution on the amine, and nucleophilic aromatic substitution on the fluoride group .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Related compounds have been shown to have various effects, such as increasing the deacetylase activity of sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .
Safety and Hazards
Orientations Futures
2-Bromo-4-fluoro-5-methylaniline is a reagent used in the synthesis of Pan-RAF inhibitors which may be used in the treatment of cancers . It is also one of the key ingredients for the synthesis of MDL compounds (N-phenyl-4-(phenylsulfonamido)benzenesulfonamide derivatives, MDL-800, MDL-801, and MDL-811). MDL compounds are activators of sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-fluoro-5-methylaniline plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to participate in cross-coupling reactions, nucleophilic substitution, and nucleophilic aromatic substitution . These interactions suggest that this compound can act as a substrate or inhibitor in enzymatic reactions, potentially affecting the activity of enzymes such as sirtuin 6 (SIRT6), a lysine deacetylase that acts as a tumor suppressor . The compound’s ability to bind to allosteric sites on enzymes can lead to changes in enzyme activity and subsequent biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to increase the deacetylase activity of sirtuin 6 (SIRT6) by binding to an allosteric site, leading to a decrease in histone levels in human hepatocellular carcinoma cells . This interaction can result in altered gene expression and changes in cellular metabolism, potentially affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions can lead to the formation of reactive intermediates that interact with enzymes and other biomolecules, resulting in changes in their activity and function. For example, the binding of this compound to sirtuin 6 (SIRT6) can enhance its deacetylase activity, leading to changes in histone acetylation and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation can be influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including changes in gene expression, enzyme activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects may be observed at high doses, including cellular damage, inflammation, and apoptosis. Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can undergo metabolic transformations such as oxidation, reduction, and conjugation reactions . These metabolic pathways can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The interactions of this compound with enzymes such as sirtuin 6 (SIRT6) can also affect metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins or organelles, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the binding of this compound to sirtuin 6 (SIRT6) can result in its localization to the nucleus, where it can influence histone acetylation and gene expression . The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2-bromo-4-fluoro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJGCSBDAWDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609593 | |
| Record name | 2-Bromo-4-fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065076-39-2 | |
| Record name | 2-Bromo-4-fluoro-5-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



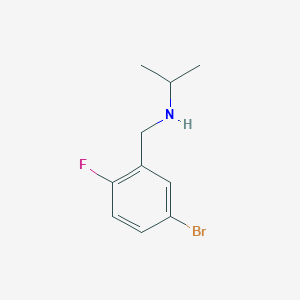
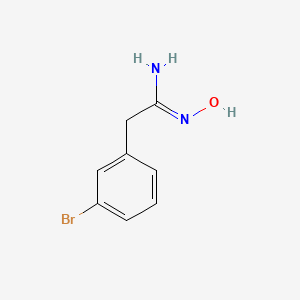
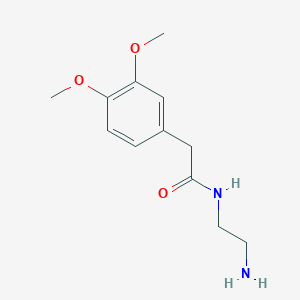
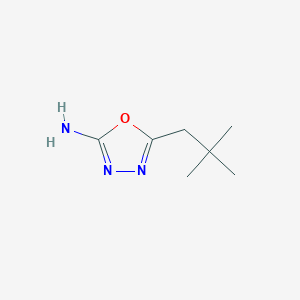
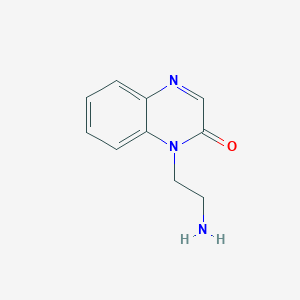
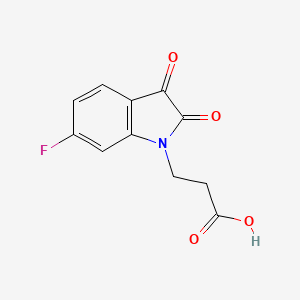







![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)